molecular formula C20H21BrN2 B10915546 4-bromo-3,5-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole

4-bromo-3,5-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole

Cat. No.: B10915546
M. Wt: 369.3 g/mol
InChI Key: WIEFUBMOKCLWQB-UHFFFAOYSA-N
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Description

4-bromo-3,5-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3,5-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of bromine: Bromination of the pyrazole ring can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Attachment of dimethylphenyl groups: This step involves the use of Friedel-Crafts alkylation or acylation reactions to introduce the dimethylphenyl groups onto the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3,5-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

4-bromo-3,5-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-bromo-3,5-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved can vary based on the compound’s structure and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-3,5-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole is unique due to the specific arrangement of bromine and dimethylphenyl groups, which can influence its reactivity, stability, and potential applications. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H21BrN2

Molecular Weight

369.3 g/mol

IUPAC Name

4-bromo-3,5-bis(3,4-dimethylphenyl)-1-methylpyrazole

InChI

InChI=1S/C20H21BrN2/c1-12-6-8-16(10-14(12)3)19-18(21)20(23(5)22-19)17-9-7-13(2)15(4)11-17/h6-11H,1-5H3

InChI Key

WIEFUBMOKCLWQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C(=NN2C)C3=CC(=C(C=C3)C)C)Br)C

Origin of Product

United States

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